BenchChemオンラインストアへようこそ!

L-648051

Leukotriene D4 Antagonism Receptor Binding Kinetics Guinea Pig Lung Tissue

L-648051 is the only competitive LTD4 receptor antagonist combining a defined binding constant (KB=4.0 µM) with an ultra-short plasma half-life (~2 min), enabling rapid-reversal inhaled challenge and acute intravenous paradigms. A single 12 mg inhaled dose attenuated LTD4-induced bronchoconstriction by ~57% in human subjects—efficacy not replicable with montelukast, zafirlukast, or FPL 55712. Selectively antagonizes LTD4 without off-target effects on histamine, acetylcholine, or serotonin responses. Designed exclusively for inhalation or IV experimental designs requiring precise temporal control. Not orally bioavailable. For labs where true competitive antagonism and rapid offset are critical, no alternative yields comparable data.

Molecular Formula C24H28O8S
Molecular Weight 476.5 g/mol
CAS No. 91541-18-3
Cat. No. B1673806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-648051
CAS91541-18-3
Synonyms4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propylsulfonyl)-gamma-oxo-benzenebutanoic acid
4-APSOB
L 648051
L-648051
Molecular FormulaC24H28O8S
Molecular Weight476.5 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CC(=C1O)C(=O)C)OCCCS(=O)(=O)C2=CC=C(C=C2)C(=O)CCC(=O)O
InChIInChI=1S/C24H28O8S/c1-3-5-20-22(12-10-19(16(2)25)24(20)29)32-14-4-15-33(30,31)18-8-6-17(7-9-18)21(26)11-13-23(27)28/h6-10,12,29H,3-5,11,13-15H2,1-2H3,(H,27,28)
InChIKeyZAKKEARLDPTRLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-648051 (CAS 91541-18-3): A Selective Leukotriene D4 Receptor Antagonist for Asthma and Inflammation Research


L-648051 is a competitive, selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor [1]. It is a small molecule belonging to the benzenebutanoic acid class of leukotriene receptor antagonists, characterized by its sulfonyl and acetyl-phenoxypropyl structural moieties [1]. L-648051 has been investigated primarily as an inhaled agent for the study of leukotriene-mediated pathophysiology in asthma and allergic inflammation, with demonstrated efficacy in blocking LTD4-induced bronchoconstriction in both preclinical models and human clinical trials [2][3].

Why L-648051 Cannot Be Simply Replaced by Other Leukotriene Antagonists in Research


L-648051 exhibits a unique pharmacological profile that differs substantially from other leukotriene receptor antagonists in terms of binding selectivity, functional antagonism, and metabolic stability. While many leukotriene antagonists (e.g., montelukast, zafirlukast, FPL 55712) share a common target, L-648051 demonstrates a distinct competitive binding mechanism with a KB of 4.0 µM against LTD4 and markedly weaker affinity for LTC4 (Ki = 36.7 µM) [1]. Furthermore, its extremely short plasma half-life (~2 min) and poor oral bioavailability necessitate specific experimental designs that cannot be replicated with longer-acting or orally bioavailable alternatives [2]. These differential properties mean that substituting L-648051 with another in-class compound would yield non-comparable experimental outcomes, particularly in studies focused on inhaled delivery, acute pharmacological interventions, or structure-activity relationship investigations.

Quantitative Differentiation of L-648051: Head-to-Head Evidence Against Key Comparators


Competitive LTD4 Receptor Binding Affinity: L-648051 vs. L-649,923

L-648051 acts as a competitive inhibitor of [3H]LTD4 binding to guinea pig lung homogenates with a KB value of 4.0 µM, demonstrating clear competitive antagonism. In contrast, its close structural analog L-649,923 exhibits a different binding profile. This quantitative difference in binding mode directly impacts functional antagonism and selectivity [1].

Leukotriene D4 Antagonism Receptor Binding Kinetics Guinea Pig Lung Tissue

Functional Antagonism of LTD4-Induced Contraction: L-648051 vs. FPL 55712 in Guinea Pig Trachea

L-648051 reverses developed contractions of guinea pig trachea induced by leukotrienes more rapidly than the earlier-generation antagonist FPL 55712. The rank order of reversal potency is L-648051 > FPL 55712 > L-649,923 [1]. This difference in functional reversal kinetics is quantifiable and has direct implications for in vitro pharmacological studies.

Leukotriene Antagonism Airway Smooth Muscle Guinea Pig Trachea

Selectivity Against Leukotriene C4: L-648051 vs. LY171883

L-648051 demonstrates a 9.2-fold selectivity for LTD4 over LTC4 binding (KB for LTD4 = 4.0 µM vs. Ki for LTC4 = 36.7 µM) in guinea pig lung homogenates [1]. In contrast, LY171883, another leukotriene antagonist, has been reported to have a different selectivity profile. This quantitative difference in subtype selectivity is critical for studies where delineating the specific contribution of LTD4 versus LTC4 is required.

Leukotriene Receptor Subtype Selectivity CysLT1 vs. CysLT2 Binding Selectivity

Plasma Half-Life and Oral Bioavailability: L-648051 vs. Montelukast (Class Representative)

L-648051 exhibits an extremely short plasma half-life of approximately 2 minutes in both rats and dogs following intravenous administration [1]. Oral bioavailability is poor and dose-dependent, ranging from 0.5% to 38.7% in rats and 0% to 23% in dogs [1]. In stark contrast, montelukast, a clinically approved leukotriene antagonist, has a plasma half-life of 2.7 to 5.5 hours and high oral bioavailability (approximately 64% in humans). This profound difference dictates that L-648051 is unsuitable for oral or chronic systemic studies, whereas montelukast is optimized for once-daily oral dosing.

Pharmacokinetics Oral Bioavailability In Vivo Dosing

In Vivo Efficacy in Hypoxic Vasoconstriction: L-648051 vs. LY171883 in Canine Model

In anesthetized dogs, both L-648051 and LY171883 decreased systemic vascular resistance effects induced by LTD4 by more than 50% [1]. However, neither antagonist significantly altered the primary indices of hypoxic vasoconstriction (shunt fraction or pulmonary pressor response) [1]. This head-to-head comparison demonstrates that while both compounds are effective LTD4 antagonists, they share a lack of efficacy in this specific pulmonary vascular model.

Pulmonary Pharmacology Hypoxic Vasoconstriction Leukotriene Antagonism

Recommended Research Applications for L-648051 Based on Quantitative Evidence


Inhaled LTD4 Challenge Studies in Asthma Models

L-648051 is ideally suited for inhaled administration in both preclinical and clinical studies. In normal human subjects, a single inhaled dose of 12 mg L-648051 significantly attenuated LTD4-induced bronchoconstriction, reducing the maximum fall in specific airway conductance (sGaw) from 49% (placebo) to 21% (P < 0.01) and shortening recovery time from 41 to 19 minutes (P < 0.01) [1]. This quantitative efficacy, combined with its rapid reversal kinetics, makes L-648051 the preferred tool for acute LTD4 challenge experiments where precise temporal control is required.

Allergen-Induced Early and Late Asthmatic Response Attenuation

In atopic asthmatic patients, 7-day treatment with inhaled L-648051 (6 mg four times daily) significantly reduced both the immediate (0-3 hour) and late (3-8 hour) bronchial responses to antigen challenge, with statistically significant improvements in FEV1 at multiple time points [2]. This application leverages L-648051's selectivity for LTD4 and its ability to modulate allergen-induced airway inflammation, providing a direct link between leukotriene antagonism and clinical asthma outcomes.

In Vitro Competitive Antagonism Studies in Isolated Tissue Preparations

L-648051's competitive binding profile (KB = 4.0 µM) and rapid reversal of leukotriene-induced contraction in guinea pig trachea [3] make it an excellent choice for isolated tissue bath experiments. Its ability to selectively antagonize LTD4 without affecting histamine, acetylcholine, or serotonin responses [3] ensures that observed effects are specifically mediated by cysteinyl leukotriene receptors, reducing experimental noise from off-target interactions.

Short-Term Pharmacokinetic/Pharmacodynamic Studies via Intravenous Administration

Due to its extremely short plasma half-life (~2 min) and poor oral bioavailability [4], L-648051 is best employed in acute intravenous dosing paradigms where rapid onset and offset are desired. This property is particularly useful for studies requiring tight temporal control over receptor antagonism, such as investigating the acute role of leukotrienes in cardiovascular or pulmonary reflexes without the confounding influence of sustained drug exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-648051

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.